molecular formula C13H17NO4 B12323114 [(2,2-Dimethylpropanoyl)amino](4-hydroxyphenyl)acetic acid

[(2,2-Dimethylpropanoyl)amino](4-hydroxyphenyl)acetic acid

Cat. No.: B12323114
M. Wt: 251.28 g/mol
InChI Key: BSXQHKOBFTYRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is a chiral compound with significant potential in various scientific fields. This compound features a hydroxyphenyl group and a pivalamidoacetic acid moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and pivaloyl chloride.

    Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with pivaloyl chloride in the presence of a base such as pyridine to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Ethers or esters

Scientific Research Applications

®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pivalamidoacetic acid moiety can enhance the compound’s binding affinity and specificity. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the pivalamidoacetic acid moiety.

    Pivalic acid: Contains the pivaloyl group but lacks the hydroxyphenyl group.

    2-(4-Hydroxyphenyl)acetic acid: Similar structure but without the pivalamido group.

Uniqueness

®-2-(4-hydroxyphenyl)-2-pivalamidoacetic acid is unique due to the combination of the hydroxyphenyl group and the pivalamidoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C13H17NO4/c1-13(2,3)12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)

InChI Key

BSXQHKOBFTYRJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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